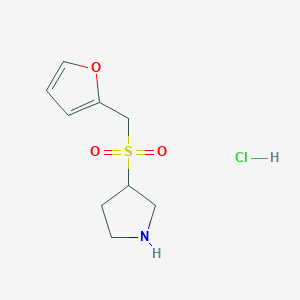

3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine hydrochloride

Descripción

3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine hydrochloride is a synthetic pyrrolidine derivative functionalized with a furan-2-ylmethyl sulfonyl group. Pyrrolidine-based compounds are widely studied in medicinal chemistry due to their conformational rigidity and versatility in interacting with biological targets, such as G-protein-coupled receptors (GPCRs) and enzymes.

Propiedades

IUPAC Name |

3-(furan-2-ylmethylsulfonyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S.ClH/c11-14(12,9-3-4-10-6-9)7-8-2-1-5-13-8;/h1-2,5,9-10H,3-4,6-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRGPWGEZBZSLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1S(=O)(=O)CC2=CC=CO2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine hydrochloride typically involves the following steps:

Formation of the Furan-2-ylmethyl Sulfonyl Intermediate: This step involves the reaction of furan-2-ylmethanol with a sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Cyclization to Form Pyrrolidine Ring: The intermediate is then reacted with a suitable amine, such as pyrrolidine, under reflux conditions to form the desired pyrrolidine ring.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the reaction mixture to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of 3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Furan-2,5-dione derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential

The compound is being investigated for its role as a pharmacophore in drug design. Pyrrolidine derivatives, including 3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine hydrochloride, have shown diverse biological activities such as antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant effects . The furan moiety contributes to the compound's ability to interact with various biological targets, enhancing its therapeutic potential.

Case Studies

- Anticancer Activity : Research has demonstrated that pyrrolidine derivatives can exhibit antiproliferative effects against various cancer cell lines. For instance, a study highlighted the effectiveness of pyrrolidine-substituted compounds against HT-29 and SH-SY5Y cells, indicating their potential as anticancer agents .

- Anti-inflammatory Effects : Pyrrolidine derivatives have been shown to inhibit inflammatory pathways. A specific study reported the synthesis of sulfonylamino pyrrolidine derivatives that displayed significant anti-inflammatory activity in vitro .

Materials Science

Novel Material Development

The unique structural characteristics of 3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine hydrochloride position it as a candidate for developing new materials with specific electronic or optical properties. The sulfonyl group enhances solubility and stability, making it suitable for applications in advanced materials.

Organic Synthesis

Synthetic Intermediates

This compound serves as a versatile intermediate in organic synthesis. It facilitates the development of more complex molecules by acting as a building block in various chemical reactions. The introduction of the furan and sulfonyl groups allows for selective modifications that can lead to the creation of novel compounds with desired functionalities.

Data Table: Synthetic Applications

Mecanismo De Acción

The mechanism of action of 3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic processes.

Comparación Con Compuestos Similares

Key Observations:

Sulfonyl vs. Sulfanyl: Sulfonyl groups (as in the target compound) increase polarity and hydrogen-bonding capacity compared to sulfanyl groups, which may improve metabolic stability but reduce membrane permeability .

Pharmacological Relevance :

Actividad Biológica

3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring substituted with a furan-2-ylmethylsulfonyl group. This unique structure contributes to its diverse biological activities.

Molecular Interactions:

3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine hydrochloride interacts with various molecular targets, including enzymes and receptors. This interaction can modulate their activity, influencing several biochemical pathways such as signal transduction and metabolic processes.

Biochemical Pathways:

The compound is known to affect pathways related to inflammation and cell signaling. It has been investigated for its role in enzyme inhibition, particularly in relation to anti-inflammatory responses .

Antimicrobial Activity

Research indicates that 3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine hydrochloride exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's Minimum Inhibitory Concentration (MIC) values demonstrate its potential as an antibacterial agent:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

These results suggest that the compound may serve as a lead for the development of new antimicrobial agents .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. In vitro assays have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The mechanism appears to involve the modulation of nuclear factor kappa B (NF-kB) signaling pathways .

Case Studies

-

Inhibition of Enzyme Activity:

A study evaluated the inhibitory effects of 3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine hydrochloride on lysyl oxidase (LOX), an enzyme implicated in extracellular matrix remodeling and fibrosis. The compound showed promising results in reducing LOX activity, indicating its potential as an anti-fibrotic agent . -

Antitumor Activity:

In another investigation, the compound was tested against glioblastoma cell lines, revealing significant cytotoxic effects. The study highlighted its ability to decrease cell viability, suggesting that it could be further explored as a therapeutic option for glioma treatment .

Research Findings

Recent studies have focused on optimizing the pharmacokinetic properties of 3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine hydrochloride to enhance its efficacy and reduce side effects. The structure-activity relationship (SAR) analyses indicate that modifications to the sulfonyl group can significantly impact biological activity .

Q & A

Q. What are the recommended methodologies for optimizing the synthesis of 3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine hydrochloride to improve yield and purity?

- Methodological Answer : Synthesis optimization can be achieved using Design of Experiments (DOE) principles to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading). For example, fractional factorial designs can identify critical factors affecting yield, while response surface methodology refines optimal conditions . Evidence from similar pyrrolidine derivatives suggests prioritizing stereochemical control via chiral catalysts or protecting groups, as seen in the synthesis of (2R,4R)-4-fluoro-2-methylpyrrolidine hydrochloride . Post-synthesis purification via recrystallization or chromatography should be validated using HPLC or NMR to confirm purity (>97%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer :

- 1H/13C NMR : Essential for confirming the pyrrolidine ring conformation, sulfonyl group connectivity, and furanmethyl substitution. Compare chemical shifts to computational predictions (e.g., density functional theory) to resolve ambiguities .

- LC-MS : Validates molecular weight (e.g., [M+H]+ ion) and detects impurities. High-resolution MS is recommended for isotopic pattern matching.

- FT-IR : Confirms sulfonyl (S=O stretching at ~1150–1300 cm⁻¹) and furan C-O-C vibrations (~1010 cm⁻¹) .

- X-ray crystallography (if crystalline): Resolves absolute stereochemistry and crystal packing effects, critical for structure-activity relationship (SAR) studies .

Q. How should researchers safely handle this compound given potential reactivity or toxicity concerns?

- Methodological Answer :

- GHS Compliance : While specific GHS data for this compound is unavailable, analogs like (R)-3-(2-nitrophenoxy)pyrrolidine hydrochloride recommend using gloves (nitrile), goggles, and fume hoods due to potential skin/eye irritation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses if the compound reacts with water.

- Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent sulfonyl group hydrolysis .

Q. What strategies are recommended to assess solubility and stability in aqueous and organic solvents?

- Methodological Answer :

- Solubility Screening : Use a tiered approach: (1) Test in PBS (pH 7.4), DMSO, and ethanol at 1–10 mM. (2) For low solubility, employ co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) .

- Stability Studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Focus on sulfonyl group hydrolysis and furan oxidation, common degradation pathways for similar compounds .

Q. How can in vitro biological screening be designed to evaluate this compound’s pharmacological potential?

- Methodological Answer :

- Target Selection : Prioritize receptors/enzymes with known interactions to sulfonylpyrrolidine derivatives (e.g., GABA analogs, kinase inhibitors) .

- Assay Conditions : Use cell lines (HEK293, HepG2) with cytotoxicity controls (MTT assay). Include positive controls (e.g., known inhibitors) and replicate experiments (n=3) to ensure statistical significance .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, and what experimental validation is required?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., serotonin receptors). Focus on sulfonyl and furan groups as hydrogen bond acceptors .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Compare binding free energies (MM-PBSA) to experimental IC50 values .

- Validation : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity (KD) and correlate with computational predictions .

Q. What experimental approaches can resolve contradictions in reactivity data between computational predictions and empirical results?

- Methodological Answer :

- Reaction Pathway Analysis : Use QM/MM (quantum mechanics/molecular mechanics) to model sulfonyl group reactions. Compare with empirical data from kinetic studies (e.g., stopped-flow spectroscopy) .

- Isotope Labeling : Track reaction intermediates (e.g., 18O labeling for hydrolysis pathways) to validate mechanisms proposed by DFT calculations .

- Error Source Identification : Statistically analyze batch-to-batch variability (ANOVA) and instrumental errors (e.g., NMR integration thresholds) .

Q. How does stereochemistry at the pyrrolidine ring influence biological activity, and how can enantiomeric purity be maintained?

- Methodological Answer :

- SAR Studies : Synthesize enantiomers via chiral resolution (e.g., using (R)-BINAP catalysts) and compare IC50 values in biological assays .

- Purity Monitoring : Use chiral HPLC (e.g., Chiralpak AD-H column) with polarimetric detection. For scale-up, optimize asymmetric hydrogenation conditions to maintain >99% enantiomeric excess (ee) .

Q. What advanced techniques are required to study the compound’s metabolic stability and in vivo pharmacokinetics?

- Methodological Answer :

- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Identify major CYP450 isoforms involved using isoform-specific inhibitors .

- Pharmacokinetic Profiling : Conduct IV/PO dosing in rodents, with serial blood sampling. Calculate AUC, t1/2, and bioavailability. Correlate with in silico ADMET predictions (e.g., SwissADME) .

Q. How can reaction engineering principles improve scalability while minimizing stereochemical drift?

- Methodological Answer :

- Flow Chemistry : Implement continuous flow reactors for precise temperature/residence time control, reducing side reactions (e.g., epimerization) .

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real time .

- Design Space Validation : Apply ICH Q8 guidelines to define critical process parameters (CPPs) and ensure robustness across scales (e.g., 10 mg to 1 kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.